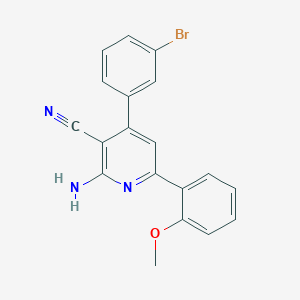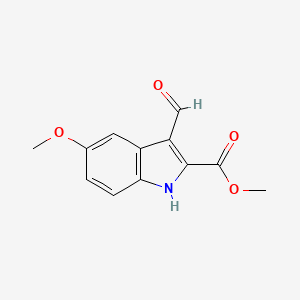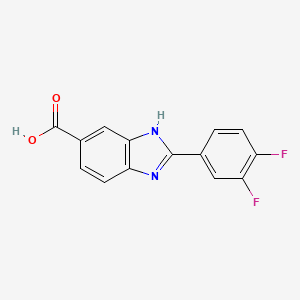
Pyrrolidine-2-carbaldehyde
Übersicht
Beschreibung
Pyrrolidine-2-carbaldehyde is an organic compound featuring a five-membered nitrogen-containing ring with an aldehyde functional group at the second position. This compound is a versatile intermediate in organic synthesis and is widely used in the preparation of various biologically active molecules and pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Pyrrolidine-2-carbaldehyde can be synthesized through several methods. One common approach involves the oxidative ring contraction of N-substituted piperidines. For instance, the oxidation of 1-phenylpiperidine using a combination of copper(II) acetate, oxygen, and potassium iodide yields 1-phenylthis compound .
Industrial Production Methods: Industrial production of this compound often employs similar oxidative methods, with optimizations for large-scale synthesis. The use of continuous flow reactors and efficient catalysts can enhance yield and purity while minimizing by-products.
Analyse Chemischer Reaktionen
Types of Reactions: Pyrrolidine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyrrolidine-2-carboxylic acid.
Reduction: Reduction of the aldehyde group yields pyrrolidine-2-methanol.
Substitution: The aldehyde group can participate in nucleophilic substitution reactions to form imines or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as amines or hydrazines are used for nucleophilic substitution.
Major Products:
Oxidation: Pyrrolidine-2-carboxylic acid.
Reduction: Pyrrolidine-2-methanol.
Substitution: Various imines and hydrazones.
Wissenschaftliche Forschungsanwendungen
Pyrrolidine-2-carbaldehyde is utilized in numerous scientific research applications:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: It is used in the preparation of biologically active compounds, including enzyme inhibitors and receptor ligands.
Medicine: this compound derivatives are investigated for their potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: It is employed in the production of fine chemicals, agrochemicals, and pharmaceuticals
Wirkmechanismus
The mechanism of action of pyrrolidine-2-carbaldehyde and its derivatives often involves interactions with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, contributing to the compound’s biological effects .
Vergleich Mit ähnlichen Verbindungen
Pyrrolidine: A simple nitrogen-containing five-membered ring without the aldehyde group.
Pyrrolidine-2-one: A lactam derivative with a carbonyl group at the second position.
Pyrrolidine-2,5-dione: A diketone derivative with carbonyl groups at the second and fifth positions.
Uniqueness: Pyrrolidine-2-carbaldehyde is unique due to the presence of the aldehyde functional group, which imparts distinct reactivity and allows for diverse chemical transformations. This makes it a valuable intermediate in organic synthesis and a versatile scaffold for drug discovery .
Eigenschaften
IUPAC Name |
pyrrolidine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO/c7-4-5-2-1-3-6-5/h4-6H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIDDDPVQQUHACU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70391457 | |
| Record name | PYRROLIDINE-2-CARBALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70391457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61480-98-6 | |
| Record name | PYRROLIDINE-2-CARBALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70391457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![2-[(2-Methyl-1-oxoallyl)oxy]ethyl 2-cyano-3,3-diphenylacrylate](/img/structure/B1623359.png)

